molecular formula C5H4N4S B12997762 [1,2,4]Triazolo[4,3-a]pyrazine-3-thiol

[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol

Cat. No.: B12997762
M. Wt: 152.18 g/mol
InChI Key: OROXSQVHXCYYMR-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a catalyst . This one-pot synthesis is efficient and operationally simple, often carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Biological Activity

The compound [1,2,4]Triazolo[4,3-a]pyrazine-3-thiol is a nitrogen-containing heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique thiol group enhances its chemical reactivity and biological potential, making it a subject of interest in various research fields, including pharmacology and material science. This article reviews the biological activities of this compound, focusing on its antibacterial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a triazole ring fused to a pyrazine ring with a thiol (-SH) functional group. This configuration contributes to its reactivity and biological activity.

1. Antibacterial Activity

Several studies have demonstrated the antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance:

  • A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
  • The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the triazole ring can significantly enhance antibacterial efficacy .
CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
2e3216
17l4020

2. Anticancer Activity

The anticancer potential of this compound has been extensively studied:

  • It has been identified as a potent inhibitor of key kinases such as c-Met and VEGFR-2, which are crucial in cancer cell proliferation and survival. Compounds derived from this scaffold have shown significant antiproliferative activity in various cancer cell lines including A549 , MCF-7 , and HeLa .
  • For example, compound 17l demonstrated IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)
17lA5490.98
17lMCF-71.05
22iHeLa0.15

The mechanism by which this compound exerts its biological effects primarily involves:

  • Kinase Inhibition : The compound binds to the active sites of kinases like c-Met and VEGFR-2, disrupting their signaling pathways which are pivotal for tumor growth and metastasis .
  • Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of various triazole derivatives:

  • The researchers synthesized multiple derivatives and evaluated their efficacy using the microbroth dilution method.
  • Results indicated that compounds with longer alkyl chains exhibited superior antibacterial properties compared to those with aromatic substitutions .

Case Study 2: Anticancer Potential

A recent study focused on the synthesis of novel derivatives targeting c-Met/VEGFR-2 kinases:

  • Among the synthesized compounds, 22i showed remarkable anti-tumor activity with an IC50 value of just 0.83 µM against A549 cells.
  • The study also highlighted the importance of structural modifications in enhancing the potency of these compounds against various cancer types .

Properties

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione

InChI

InChI=1S/C5H4N4S/c10-5-8-7-4-3-6-1-2-9(4)5/h1-3H,(H,8,10)

InChI Key

OROXSQVHXCYYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NNC2=S)C=N1

Origin of Product

United States

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